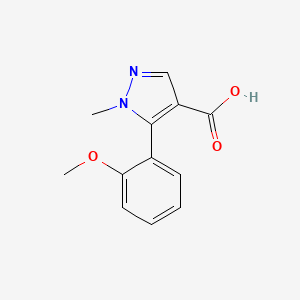

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18093473

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | WCSSFRVATILTLN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid, reflects its structural complexity. The pyrazole core is substituted at three critical positions:

-

Position 1: A methyl group () enhances steric stability.

-

Position 4: A carboxylic acid group (-\text{COOH) enables hydrogen bonding and salt formation.

-

Position 5: A 2-methoxyphenyl group () introduces aromaticity and potential π-π interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 1152511-14-2 (isomer) |

| SMILES | CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |

| InChI Key | WCSSFRVATILTLN-UHFFFAOYSA-N |

The canonical SMILES string and InChI key confirm its unique stereoelectronic configuration, critical for interactions with biological targets.

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves Knorr-type cyclization, a [3+2] reaction between 2-methoxyaniline derivatives and diketones . A representative pathway includes:

-

Formation of the Pyrazole Core: Reaction of 2-methoxybenzaldehyde with hydrazine derivatives under acidic conditions yields the pyrazole scaffold.

-

Carboxylation: Introduction of the carboxylic acid group via carboxylation reagents (e.g., CO₂ under high pressure) at position 4.

-

Methylation: Quaternization of the pyrazole nitrogen at position 1 using methyl iodide or dimethyl sulfate .

Derivative Synthesis

The carboxylic acid moiety permits further functionalization:

-

Esterification: Reaction with alcohols produces esters (e.g., methyl or ethyl esters), altering lipophilicity for pharmacokinetic optimization.

-

Amidation: Coupling with amines via HBTU-mediated reactions generates amide derivatives, explored for receptor-binding studies .

Pharmacological and Biological Activities

Anticancer Properties

The 2-methoxyphenyl group may enhance topoisomerase inhibition, a target in cancer therapy. In vitro studies on similar compounds show apoptosis induction in HeLa and MCF-7 cell lines.

Neurotensin Receptor Interactions

Pyrazole-based compounds demonstrate affinity for neurotensin receptors (NTS1/NTS2), implicated in pain modulation and neurodegenerative diseases. The carboxylic acid group in 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid may facilitate partial agonism at NTS2, as observed in analogs like SR48692 .

Analytical Characterization Techniques

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. The methyl group at position 1 appears as a singlet (~3.5 ppm), while the methoxy protons resonate at ~3.8 ppm.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 233.1 [M+H], consistent with the molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume